ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-NITROPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features multiple functional groups, including nitro, oxazole, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,2]oxazole core, the introduction of the nitro and methylphenyl groups, and the final esterification to form the ethyl carboxylate. Each step would require specific reagents and conditions, such as:
Formation of the pyrrolo[3,4-d][1,2]oxazole core: This might involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Esterification: Using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazole ring can undergo reduction to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution on the aromatic rings: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
Might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the oxazole and benzothiophene moieties might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-AMINOPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[2-(2-METHYLPHENYL)-3-(4-HYDROXYPHENYL)-4,6-DIOXO-HEXAHYDRO-2H-PYRROLO[3,4-D][1,2]OXAZOL-5-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the nitro group and the specific arrangement of the functional groups make this compound unique, potentially leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27N3O7S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 2-[2-(2-methylphenyl)-3-(4-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N3O7S/c1-3-38-29(35)22-19-9-5-7-11-21(19)40-28(22)30-26(33)23-24(17-12-14-18(15-13-17)32(36)37)31(39-25(23)27(30)34)20-10-6-4-8-16(20)2/h4,6,8,10,12-15,23-25H,3,5,7,9,11H2,1-2H3 |
InChI Key |
GAKOOUXIFVPRHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5C)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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